molecular formula C9H5ClFN B1469784 8-Chloro-6-fluoroquinoline CAS No. 22319-88-6

8-Chloro-6-fluoroquinoline

Cat. No.: B1469784
CAS No.: 22319-88-6
M. Wt: 181.59 g/mol
InChI Key: DDHQDCGPYDWFNY-UHFFFAOYSA-N
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Description

8-Chloro-6-fluoroquinoline is a useful research compound. Its molecular formula is C9H5ClFN and its molecular weight is 181.59 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

8-Chloro-6-fluoroquinoline plays a significant role in biochemical reactions, primarily due to its ability to interact with various enzymes and proteins. It has been found to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria . This inhibition disrupts bacterial DNA processes, leading to antibacterial effects. Additionally, this compound interacts with other biomolecules, such as nucleic acids, through hydrogen bonding and hydrophobic interactions, further contributing to its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA synthesis by forming a complex with DNA and the target enzymes, leading to cell death . In mammalian cells, it can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in stress responses and metabolic pathways, thereby altering cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to bacterial DNA gyrase and topoisomerase IV, inhibiting their activity and preventing DNA supercoiling and replication . This binding is facilitated by the fluorine and chlorine atoms, which enhance the compound’s affinity for the enzyme active sites. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature . Long-term exposure to this compound in in vitro studies has shown sustained inhibition of bacterial growth, while in vivo studies indicate potential cumulative effects on cellular functions . These temporal changes highlight the importance of controlled experimental conditions when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it exhibits potent antibacterial activity with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are dose-dependent and highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. It is metabolized in the liver by cytochrome P450 enzymes, resulting in various metabolites that are excreted via the kidneys . The compound can also affect metabolic flux by inhibiting key enzymes involved in metabolic pathways, thereby altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and nucleus, where it interacts with its target enzymes and nucleic acids . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments . This localization is essential for its function as an antibacterial and enzyme inhibitor.

Properties

IUPAC Name

8-chloro-6-fluoroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-8-5-7(11)4-6-2-1-3-12-9(6)8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHQDCGPYDWFNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC(=C2N=C1)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857684
Record name 8-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22319-88-6
Record name 8-Chloro-6-fluoroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.